[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride
Description
[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride is a chiral cyclopropane derivative characterized by a strained three-membered ring system substituted with a phenyl group, an aminomethyl group, and a methanol moiety. The stereochemistry at positions 1R and 2S imparts distinct physicochemical and biological properties, while the hydrochloride salt enhances solubility and stability for pharmaceutical or synthetic applications .
Properties
IUPAC Name |
[(1R,2S)-1-(aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H/t10-,11+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXWZGKZFMSPFU-VZXYPILPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CN)CO)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@]1(CN)CO)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride is a cyclopropylamine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is noted for its structural similarity to various psychoactive substances and its implications in therapeutic applications, including cancer treatment and neurological disorders.
- IUPAC Name : rac-[(1R,2S)-1-(aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride
- Molecular Formula : CHClNO
- Molecular Weight : 214 Da
- LogP : 0.67
- Polar Surface Area : 46 Ų
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 214 Da |
| LogP | 0.67 |
| Polar Surface Area | 46 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies suggest that it may act as a modulator of monoamine neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation and cognitive functions.
Case Study: Neuropharmacological Effects
In a study examining its effects on serotonin receptors, this compound demonstrated significant binding affinity for the 5-HT receptor subtype. This interaction suggests potential applications in treating anxiety and depression-related disorders.
Anticancer Activity
Recent research has explored the compound's role in cancer therapy. A notable study highlighted its ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. The inhibition of LSD1 by this compound resulted in reduced proliferation of cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Table: Inhibition of LSD1 Activity
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.4 | Inhibition of LSD1 activity |
| MCF-7 | 3.8 | Induction of apoptosis via demethylation |
| A549 | 4.6 | Cell cycle arrest |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate absorption with a favorable distribution across tissues. Its LogP value suggests good permeability through biological membranes, which is essential for effective therapeutic action.
Safety and Toxicology
Toxicological assessments have shown that the compound exhibits low acute toxicity in animal models. Long-term studies are required to fully understand the safety profile and potential side effects associated with chronic administration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclopropane Cores
Table 1: Comparison of Cyclopropane Derivatives
Key Observations:
- Functional Group Impact : The hydroxyl group in the target compound distinguishes it from carboxamide-containing analogues like Milnacipran, which are pharmacologically active .
- Stereochemical Sensitivity : The (1R,2S) configuration is shared with Milnacipran, but cyclopropane strain enhances conformational rigidity compared to propane-based derivatives .
Physicochemical Properties
Table 2: Spectroscopic and Analytical Data (Representative Examples)
Key Observations:
- Hydrogen Bonding : Broad IR peaks at 3100–3500 cm⁻¹ in the target compound and analogues indicate NH/OH groups, critical for solubility and intermolecular interactions .
- Mass Spectrometry: Fragments like m/z 232 (MH⁺) suggest stability of the aminomethyl-cyclopropane core .
Challenges:
- Isomer Complexity : Cyclopropane rings generate cis/trans or (1R,2S)/(1S,2R) diastereomers, requiring advanced chromatographic techniques (e.g., SFC or HPLC) for separation .
Q & A
Q. What are the recommended synthetic routes for [(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, starting with cyclopropane ring formation via [2+1] cycloaddition or Simmons–Smith reactions. For example, sodium borohydride reduction in aqueous conditions may be used to generate intermediates, followed by hydrochloric acid treatment to form the hydrochloride salt (similar to steps in ). Optimization involves adjusting solvent polarity (e.g., ethyl acetate for improved selectivity), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of reducing agents. Purity can be monitored via TLC (silica gel, mobile phase: ethyl acetate/glacial acetic acid/HCl/water) as per pharmacopoeial methods .
Q. Which analytical techniques are critical for characterizing this compound’s structural and enantiomeric purity?
- NMR Spectroscopy : - and -NMR confirm cyclopropane ring geometry and aminomethyl/methanol group positions.
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases to resolve enantiomers.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHClNO expected ~237.09 g/mol) .
- X-ray Crystallography : Resolves absolute configuration for chiral centers .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
No direct stability data exists for this compound, but analogous cyclopropane derivatives suggest:
- pH Stability : Perform forced degradation studies (e.g., 0.1M HCl/NaOH at 25–60°C for 24–72 hours) with HPLC monitoring.
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >150°C for cyclopropanes).
- Hygroscopicity : Dynamic vapor sorption (DVS) tests determine moisture sensitivity, critical for storage (recommended: desiccated, -20°C) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., in chiral center configuration)?
- Cross-Validation : Compare experimental -NMR coupling constants (e.g., cyclopropane J values ~4–8 Hz) with DFT-calculated values.
- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers by correlating experimental IR spectra with computational models.
- Synchrotron XRD : Provides high-resolution crystallographic data to confirm spatial arrangement .
Q. How can metabolic pathways and receptor interactions be systematically studied?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key Phase I reactions: hydroxylation at the cyclopropane ring or N-demethylation.
- Receptor Profiling : Use radioligand binding assays (e.g., -labeled compounds) for serotonin/norepinephrine transporters, given structural similarity to Milnacipran .
- Molecular Docking : Simulate interactions with target proteins (e.g., monoamine transporters) using Schrödinger Suite or AutoDock .
Q. What methodologies address low yields in the final hydrochloride salt formation?
- Counterion Screening : Test alternative acids (e.g., HBr, HSO) for crystallization efficiency.
- Antisolvent Crystallization : Add tert-butyl methyl ether to HCl-saturated ethanol to precipitate the salt.
- Purity Enhancement : Recrystallize from hot isopropanol/water (90:10 v/v) to remove unreacted intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
